molecular formula C14H17ClN4O2 B12933771 N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-20-8

N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12933771
CAS No.: 897362-20-8
M. Wt: 308.76 g/mol
InChI Key: GRTMDMBYWDKFFI-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidin core substituted with a chlorine atom at position 6, a pentyloxy group at position 4, and an acetamide moiety at position 2 (Figure 1). formula: C₁₆H₁₇ClN₆O) suggest a molecular weight range of ~350–400 g/mol for this class .

The chloro substituent at position 6 is a common pharmacophore in kinase inhibitors, while the pentyloxy chain may improve membrane permeability compared to shorter alkoxy groups .

Properties

CAS No.

897362-20-8

Molecular Formula

C14H17ClN4O2

Molecular Weight

308.76 g/mol

IUPAC Name

N-(6-chloro-4-pentoxypyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C14H17ClN4O2/c1-3-4-5-8-21-13-12-10(6-7-11(15)18-12)17-14(19-13)16-9(2)20/h6-7H,3-5,8H2,1-2H3,(H,16,17,19,20)

InChI Key

GRTMDMBYWDKFFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the condensation of 6-chloro-4-hydroxypyrido[3,2-d]pyrimidine with pentyloxyacetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridopyrimidine derivatives .

Scientific Research Applications

N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyridopyrimidine and Thienopyrimidine Analogs

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol)
Target Compound Pyrido[3,2-d]pyrimidine Acetamide Pentyloxy Chloro ~350–400 (estimated)
N-(4-Methylpyridin-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (278z) Thieno[3,2-d]pyrimidine Thio-linked acetamide Phenyl - 449.54 (calculated)
4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103 precursor) Thieno[3,2-d]pyrimidine Morpholine - - ~400 (estimated)
N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide Pyrido[3,2-d]pyrimidine Acetamide Piperidin-1-yl Chloro 352.81

Key Observations:

  • Core Heterocycle: The pyrido[3,2-d]pyrimidine core in the target compound differs from thieno[3,2-d]pyrimidine analogs (e.g., 278z, PI-103 precursors), which replace a nitrogen atom with sulfur. This alteration impacts electron distribution and binding affinity to kinase ATP pockets .
  • Position 4 Substituents: The pentyloxy group in the target compound enhances lipophilicity (logP ~3–4 estimated) compared to morpholine (logP ~1.5) or piperidin-1-yl (logP ~2.5) in analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Position 2 Substituents: The acetamide group is conserved across analogs, suggesting its role in hydrogen bonding with kinase hinge regions.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Estimated) Aqueous Solubility (µg/mL) Half-Life (in vivo)
Target Compound ~3.5 <10 (predicted) Not reported
PI-103 Precursor (4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) ~1.8 ~50 <10 min (rat plasma)
N-(4-Methylpyridin-2-yl)-2-(phenylamino)acetamide (277y) ~2.1 ~100 Not reported

Key Findings:

  • The pentyloxy group in the target compound likely increases logP compared to morpholine-containing analogs, aligning with its extended alkyl chain .

Biological Activity

N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS Number: 897362-20-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClN4O2
  • Molecular Weight : 304.76 g/mol
  • IUPAC Name : this compound

The compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities. The presence of chlorine and pentyloxy groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

Research on this compound has primarily focused on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant antimicrobial activity. For instance, a study screening various chloroacetamides reported that compounds with halogenated substituents showed enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity appears to be influenced by:

  • Lipophilicity : Higher lipophilicity facilitates membrane penetration.
  • Substituent Positioning : The effectiveness varies significantly based on the position of substituents on the phenyl ring.

Anticancer Activity

The anticancer potential of similar pyrido-pyrimidine derivatives has been explored, particularly in relation to their ability to inhibit cancer cell proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival .

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial efficacy of several chloroacetamides. This compound was among those tested against E. coli, S. aureus, and C. albicans. Results indicated moderate activity against Gram-negative bacteria but significant effectiveness against Gram-positive strains .
    CompoundTarget BacteriaActivity Level
    This compoundE. coliModerate
    This compoundS. aureusHigh
    This compoundC. albicansModerate
  • Anticancer Studies :
    • In vitro studies have shown that certain pyrido-pyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Specific pathways targeted include those involving cyclooxygenase enzymes and other pro-inflammatory mediators.

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